molecular formula C22H24ClN5O2S B286089 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

货号 B286089
分子量: 458 g/mol
InChI 键: HSJYKHZEANYKPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide targets the BTK enzyme, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream pathways, including the PI3K-Akt and NF-kB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK by 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide leads to decreased activation of these pathways and ultimately, cell death.
Biochemical and Physiological Effects:
3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have potent anti-tumor activity in pre-clinical models of B-cell malignancies. In addition, 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to inhibit B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of B-cells. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

实验室实验的优点和局限性

The advantages of using 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments include its potent anti-tumor activity and its ability to inhibit B-cell receptor signaling and downstream pathways. However, one limitation of using 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is its complex synthesis method, which may limit its availability for some researchers.

未来方向

There are several future directions for the development and use of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. These include:
1. Clinical Trials: 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. The results of these trials will provide important information on the safety and efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in humans.
2. Combination Therapies: 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown promising results in combination with other therapies, including chemotherapy and immunotherapy. Further studies are needed to determine the optimal combination regimens for the treatment of B-cell malignancies.
3. Resistance Mechanisms: Resistance to BTK inhibitors, including 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, can develop over time. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome it.
4. Other Indications: BTK inhibitors, including 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, have shown potential for the treatment of other diseases, including autoimmune disorders and graft-versus-host disease. Further studies are needed to evaluate the efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in these indications.
Conclusion:
3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a small molecule inhibitor that targets the BTK enzyme and has shown promising results in pre-clinical models of B-cell malignancies. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies and has potential for use in combination with other therapies and in other indications. Further studies are needed to fully evaluate the safety and efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide and to identify strategies to overcome resistance mechanisms.

合成方法

The synthesis of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper but can be found in the literature.

科学研究应用

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied in pre-clinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to cell death and decreased proliferation.

属性

分子式

C22H24ClN5O2S

分子量

458 g/mol

IUPAC 名称

3-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H24ClN5O2S/c1-4-28-19(12-24-21(30)16-6-5-7-17(23)11-16)26-27-22(28)31-13-20(29)25-18-10-14(2)8-9-15(18)3/h5-11H,4,12-13H2,1-3H3,(H,24,30)(H,25,29)

InChI 键

HSJYKHZEANYKPZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC=C3)Cl

规范 SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。